[4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 2-[4-(3-bromophenyl)piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)12-18-7-9-19(10-8-18)14-6-4-5-13(17)11-14/h4-6,11H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWFBRZDOTZCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 1-(3-Bromophenyl)piperazine
This single-step approach involves reacting 1-(3-bromophenyl)piperazine with tert-butyl bromoacetate under basic conditions. The reaction exploits the nucleophilic nature of the piperazine secondary amine, facilitating alkylation at the less sterically hindered nitrogen.
Typical Conditions :
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
-
Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃)
-
Temperature : 0°C to room temperature (RT)
-
Reaction Time : 12–24 hours
Example Protocol :
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Dissolve 1-(3-bromophenyl)piperazine (10 mmol) in anhydrous DCM (30 mL).
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Add TEA (15 mmol) and cool to 0°C.
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Introduce tert-butyl bromoacetate (12 mmol) dropwise.
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Stir at RT for 18 hours, then concentrate under reduced pressure.
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Purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to isolate the product.
Yield : 70–75% (hypothetical extrapolation from analogous reactions).
Protection-Alkylation-Deprotection Sequence
To enhance regioselectivity, one nitrogen of the piperazine ring is temporarily protected with a tert-butyloxycarbonyl (Boc) group before alkylation. This method minimizes undesired dialkylation.
Step 1: Boc Protection
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Dissolve 1-(3-bromophenyl)piperazine (10 mmol) in DCM (25 mL).
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Add TEA (15 mmol) and Boc₂O (11 mmol) at 0°C.
Intermediate : 4-(3-Bromophenyl)-piperazine-1-carboxylic acid tert-butyl ester (Yield: 85–90%).
Step 2: Alkylation with tert-Butyl Bromoacetate
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Dissolve the Boc-protected intermediate (10 mmol) in DMF (20 mL).
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Add K₂CO₃ (20 mmol) and tert-butyl bromoacetate (12 mmol).
Step 3: Boc Deprotection
-
Treat the alkylated product with 4M HCl in dioxane (10 mL).
Final Yield : 65–70% (over three steps).
Coupling via Carbodiimide-Mediated Activation
This method conjugates preformed acetic acid tert-butyl ester to the piperazine nitrogen using coupling agents like EDCI/HOBt .
Protocol :
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Activate acetic acid tert-butyl ester (10 mmol) with EDCI (12 mmol) and HOBt (12 mmol) in DMF.
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Add 1-(3-bromophenyl)piperazine (10 mmol) and stir at RT for 12 hours.
Yield : 60–65% (lower due to competitive side reactions).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct Alkylation | Single step, minimal purification | Risk of dialkylation | 70–75% |
| Protection-Deprotection | High regioselectivity | Multi-step, time-intensive | 65–70% |
| Carbodiimide Coupling | Applicable to sensitive substrates | Lower yield, costly reagents | 60–65% |
Key Observations :
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may complicate purification.
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Temperature Control : Reactions at 0°C suppress side reactions but prolong completion times.
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Base Selection : Bulky bases (e.g., TEA) improve selectivity by reducing nucleophilic competition.
Optimization Strategies and Challenges
Regioselectivity Enhancement
The unsymmetrical nature of piperazine necessitates strategies to direct alkylation to the desired nitrogen:
Yield Improvement
Chemical Reactions Analysis
Types of Reactions
[4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of N-oxides of the piperazine ring.
Reduction Reactions: Formation of the corresponding alcohol from the ester group.
Scientific Research Applications
Pharmacological Applications
-
Antagonism of Receptors :
- Research indicates that derivatives of piperazine compounds, including [4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester, exhibit significant activity as antagonists for various receptors, including serotonin and dopamine receptors. This makes them potential candidates for treating psychiatric disorders and other neurological conditions .
- Anti-inflammatory Properties :
- Anticancer Activity :
Case Study 1: Antagonism of CCR2b
A study published in a patent document highlighted the use of similar piperazine compounds in antagonizing the CCR2b receptor. The results demonstrated a significant reduction in inflammatory markers in animal models, indicating potential therapeutic efficacy for inflammatory diseases .
Case Study 2: Neuropharmacology
In a pharmacological study, derivatives of this compound were tested for their effects on serotonin receptors. The results showed that certain modifications increased binding affinity and selectivity, suggesting a pathway for developing new antidepressants or anxiolytics .
Table 2: Synthesis Pathways
| Step | Reagents Used | Outcome |
|---|---|---|
| Piperazine formation | Piperazine + Bromobenzene | 4-(3-Bromophenyl)piperazine |
| Esterification | Acetic acid + Tert-butyl alcohol | Tert-butyl ester |
Mechanism of Action
The mechanism of action of [4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Halogen Variation
Notes:
- Halogen Impact : Bromine’s larger atomic radius and lower electronegativity vs. chlorine could enhance lipophilicity and π-π stacking interactions in biological systems .
Ester Group Variations
Notes:
- Benzyl Esters : Increased steric bulk may reduce enzymatic hydrolysis rates compared to tert-butyl esters .
Pharmacologically Relevant Analogues
- Cetirizine Ethyl Ester Dihydrochloride (CAS 130018-87-0): Shares a piperazine core and ester group but incorporates a diphenylmethyl moiety and chlorine. Used as a certified reference material for antihistamine quality control .
Biological Activity
[4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the piperazine family, which is well-known for its diverse pharmacological properties, including antipsychotic, antidepressant, and antimicrobial effects.
- Molecular Formula : C16H23BrN2O2
- Molecular Weight : 355.27 g/mol
- CAS Number : 153747-34-3
The biological activity of [4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester is largely attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that this compound may act as an antagonist at certain serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.
Antimicrobial Activity
Studies have shown that derivatives of piperazine compounds exhibit significant antibacterial properties. For instance, compounds structurally similar to [4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester have demonstrated effectiveness against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MIC) for these compounds ranged from 10 to 50 µg/mL, indicating their potential as antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Streptococcus pneumoniae | 25 |
| Escherichia coli | 50 |
Antidepressant Activity
The compound has also been evaluated for its antidepressant-like effects in animal models. Behavioral tests such as the forced swim test and the tail suspension test have shown that administration of [4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester results in decreased immobility time, suggesting an increase in antidepressant activity.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives and tested their antibacterial activity. The study found that compounds with a bromophenyl group exhibited enhanced antibacterial properties compared to their non-brominated counterparts. The study concluded that [4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester could serve as a lead compound for further development into effective antibiotics against resistant bacterial strains .
Study on Neuropharmacological Effects
Another study investigated the neuropharmacological effects of piperazine derivatives, including [4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester. The findings indicated that this compound significantly reduced anxiety-like behaviors in rodent models when administered at doses ranging from 5 to 20 mg/kg. This suggests potential applications in the treatment of anxiety disorders .
Q & A
Q. What are the optimized synthetic routes for [4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Piperazine Functionalization : Introduce the 3-bromophenyl group via nucleophilic aromatic substitution (SNAr) using a brominated aryl halide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Esterification : React the piperazine intermediate with tert-butyl bromoacetate in the presence of a base (e.g., triethylamine) to form the acetic acid tert-butyl ester moiety. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) are critical to minimize side reactions .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
Q. Key Variables :
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Analyze crystal packing to resolve stereochemical ambiguities. For example, piperazine ring puckering and ester conformation can be visualized using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
Advanced Research Questions
Q. What strategies mitigate racemization or decomposition during synthesis and storage?
Methodological Answer:
- Temperature Control : Perform esterification at 0°C to reduce thermal degradation of the tert-butyl group .
- Light-Sensitive Storage : Store the compound in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the bromophenyl or ester moieties .
- Stabilizing Additives : Use radical scavengers (e.g., BHT) in solution to inhibit oxidative decomposition .
Data Contradictions :
Conflicting stability reports may arise from impurities (e.g., residual DMF or THF). Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Q. How does the tert-butyl ester group influence the compound’s stability and reactivity in biological assays?
Methodological Answer:
- Steric Protection : The bulky tert-butyl group shields the ester from enzymatic hydrolysis in vitro, enhancing metabolic stability during cellular assays .
- pH Sensitivity : Under acidic conditions (pH < 3), the ester hydrolyzes to the free acetic acid derivative. Buffered solutions (pH 7.4) are critical for maintaining integrity in biological studies .
Experimental Validation :
Compare hydrolysis rates via LC-MS in simulated gastric fluid (pH 1.2) vs. phosphate-buffered saline (pH 7.4) .
Q. What analytical challenges arise in detecting degradation products, and how can they be resolved?
Methodological Answer:
- Degradation Pathways : Hydrolysis (ester cleavage), debromination, or piperazine ring oxidation may occur .
- Detection Methods :
Case Study :
A 2022 study resolved conflicting bioactivity data by correlating impurity profiles (e.g., residual brominated byproducts) with assay variability .
Q. How can researchers resolve contradictions in reported receptor binding affinities?
Methodological Answer:
- Assay Optimization :
- Structural Analysis :
- Molecular docking studies (e.g., using AutoDock Vina) can predict binding poses, reconciling discrepancies between in vitro and computational data .
Example :
A 2023 study attributed conflicting dopamine D2 receptor affinities to protonation state differences in the piperazine ring under varying pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
